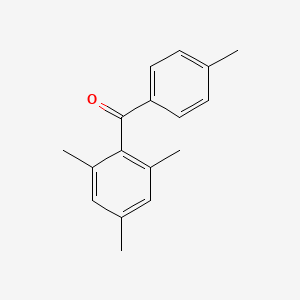
2,4-Difluoro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3'-methylbenzophenone is an organic compound belonging to the benzophenone family. It features a benzene ring substituted with two fluorine atoms at the 2 and 4 positions and a methyl group at the 3' position. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3'-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. In this process, 2,4-difluorobenzene is reacted with 3'-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoro-3'-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: 2,4-Difluoro-3'-methylbenzoic acid
Reduction: 2,4-Difluoro-3'-methylbenzyl alcohol or amine derivatives
Substitution: Various substituted benzene derivatives depending on the electrophile used
Scientific Research Applications
2,4-Difluoro-3'-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
2,4-Difluoro-3'-methylbenzophenone is similar to other benzophenone derivatives, such as 2,4-dichlorobenzophenone and 3'-methylbenzophenone. the presence of fluorine atoms at the 2 and 4 positions imparts unique chemical properties, such as increased stability and reactivity. These properties make it particularly useful in certain applications where other benzophenone derivatives may not be as effective.
Comparison with Similar Compounds
2,4-Dichlorobenzophenone
3'-Methylbenzophenone
2,4-Dibromobenzophenone
3'-Ethylbenzophenone
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-3-2-4-10(7-9)14(17)12-6-5-11(15)8-13(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHYVKLNRBZGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Z)-N'-hydroxycarbamimidoyl]-N-propan-2-ylbenzamide](/img/structure/B7867762.png)








